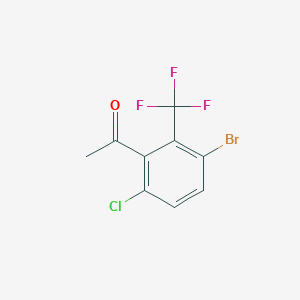
3'-Bromo-6'-chloro-2'-(trifluoromethyl)acetophenone
Übersicht
Beschreibung
3'-Bromo-6'-chloro-2'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3'-Bromo-6'-chloro-2'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, is being explored for its effects on various biological systems, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving cellular permeability.
The biological activity of this compound is primarily attributed to its ability to interact with key proteins and enzymes involved in cellular processes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The binding affinity of this compound to these enzymes suggests it may act as an effective inhibitor, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Cell Signaling Pathways : This compound may influence signaling pathways associated with inflammation and cancer progression, particularly by modulating the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Effects
Research has demonstrated that acetophenone derivatives exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies using human cancer cell lines such as HepG2 and HCT116 have shown that this compound can induce cytotoxic effects. The IC50 values indicate moderate cytotoxicity, comparable to established chemotherapeutic agents like cisplatin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 | HepG2 |
| Cisplatin | 20 | HepG2 |
| This compound | 30 | HCT116 |
| Cisplatin | 25 | HCT116 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been supported by various biochemical assays:
- Caspase Activation Assays : Studies have indicated that treatment with this compound leads to increased activation of caspases, which are crucial for the execution phase of apoptosis. This suggests that the compound may promote programmed cell death in cancerous cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The lipophilic nature due to trifluoromethyl substitution enhances absorption through biological membranes. Preliminary animal studies indicate favorable distribution profiles within tumor tissues.
Case Studies
Several studies have focused on the biological activity of similar acetophenone derivatives, providing insights into their therapeutic applications:
- Study on Antimicrobial Activity : A related compound demonstrated significant antibacterial activity against E. coli, suggesting that halogenated acetophenones may possess broad-spectrum antimicrobial properties .
- Antiviral Potential : Research indicates that certain acetophenones exhibit antiviral activities by inhibiting viral replication pathways, which could be a promising area for further exploration with this compound .
Eigenschaften
IUPAC Name |
1-[3-bromo-6-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)7-6(11)3-2-5(10)8(7)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIELLJVDFSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















